molecular formula C20H20N2O B14302014 4-(4-Anilinoanilino)-2,3-dimethylphenol CAS No. 112077-75-5

4-(4-Anilinoanilino)-2,3-dimethylphenol

Cat. No.: B14302014
CAS No.: 112077-75-5
M. Wt: 304.4 g/mol
InChI Key: JGYAFLYSCPKLSX-UHFFFAOYSA-N
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Description

4-(4-Anilinoanilino)-2,3-dimethylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an aniline group attached to a dimethylphenol moiety, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Anilinoanilino)-2,3-dimethylphenol typically involves the reaction of 4-nitroaniline with 2,3-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an aniline group . The reaction conditions often include a temperature range of 50-80°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to hydrogenation under controlled temperature and pressure conditions. The product is subsequently purified using techniques such as recrystallization or chromatography to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Anilinoanilino)-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenolic and aniline groups, using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(4-Anilinoanilino)-2,3-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Anilinoanilino)-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Anilinoanilino)-2-methylphenol
  • 4-(4-Anilinoanilino)-4-oxobutanoic acid
  • 2-(4-Anilinoanilino)-3-chloronaphthoquinone

Uniqueness

4-(4-Anilinoanilino)-2,3-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry .

Properties

CAS No.

112077-75-5

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

4-(4-anilinoanilino)-2,3-dimethylphenol

InChI

InChI=1S/C20H20N2O/c1-14-15(2)20(23)13-12-19(14)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-13,21-23H,1-2H3

InChI Key

JGYAFLYSCPKLSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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